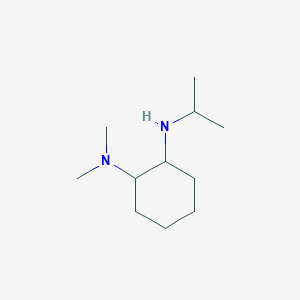

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Description

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a cyclohexane-based 1,2-diamine derivative with a unique substitution pattern. Its structure comprises a cyclohexane ring with two adjacent amine groups: one nitrogen is substituted with an isopropyl group, while the other nitrogen bears two methyl groups. However, its exact applications remain less explored compared to structurally similar diamines.

Properties

IUPAC Name |

2-N,2-N-dimethyl-1-N-propan-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-9(2)12-10-7-5-6-8-11(10)13(3)4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKHUXSGDMAMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horwell’s Three-Step Process

Horwell’s foundational approach begins with cyclohexene oxide (1), which undergoes nucleophilic attack by methylamine to yield trans-2-(methylamino)cyclohexanol (2). Cyclization with chlorosulfonic acid forms a bicyclic aziridinium intermediate (3), which is subsequently opened by methylamine to produce rac-trans-N¹,N²-dimethylcyclohexane-1,2-diamine (4). While this method achieves a 60% yield, it lacks stereochemical control and requires hazardous reagents like chlorosulfonic acid.

Shen’s Enantioselective Modification

Shen et al. optimized Horwell’s method by replacing chlorosulfonic acid with Mitsunobu reagents (triphenylphosphine/diethyl azodicarboxylate) for cyclization, improving safety and reproducibility. The aziridinium intermediate (3) is ring-opened with methylamine, yielding rac-trans-4. Kinetic resolution using (L)-tartaric acid in ethanol separates enantiomers, affording (1S,2S)-4 and (1R,2R)-4 with 42% and 41% yields, respectively, and >98% enantiomeric excess (ee). Key conditions include:

-

NH₄Cl as the optimal catalyst for ring-opening (90% conversion).

-

Ethanol as the resolving solvent, enabling diastereomeric salt formation.

Aziridinium Ion-Mediated Synthesis

Formation of Aziridinium Intermediates

Periasamy et al. developed a stereocontrolled route via aziridinium ions . Cyclohexene oxide (1) reacts with secondary amines (e.g., pyrrolidine) to form trans-1,2-amino alcohols, which are treated with tosyl chloride to generate aziridinium ions. Ring-opening with isopropylamine introduces the N-isopropyl group, while subsequent methylation with formaldehyde/H₂ yields the target compound.

Resolution Using Chiral Amines

Chiral α-methylbenzylamine resolves rac-diamines into enantiomers via diastereomeric salt formation. Column chromatography separates (1S,2S) and (1R,2R) isomers with >95% ee. This method is scalable but requires costly chiral auxiliaries.

Reductive Amination of Cyclohexanediamine

Hydrogenation of Aromatic Precursors

Patent WO2019020400A1 describes hydrogenating 2,4-diaminotoluene over Raney nickel to produce cis/trans-4-methylcyclohexane-1,3-diamine. Reductive amination with acetone and H₂/Pd-C introduces isopropyl groups, yielding N,N'-diisopropyl-4-methylcyclohexane-1,3-diamine (75–85% yield). Methylation with formaldehyde selectively functionalizes remaining amines, achieving the target compound.

Table 1: Reaction Conditions for Reductive Amination

| Step | Reagents/Catalysts | Temperature | Pressure | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | H₂, Raney Ni | 100°C | 50 bar | 90 |

| Reductive Alkylation | Acetone, H₂, Pd-C | 80°C | 30 bar | 85 |

| Methylation | Formaldehyde, HCOOH | 70°C | Ambient | 78 |

Stereochemical Considerations and Industrial Scalability

Trans vs. Cis Isomerism

All methods preferentially yield trans-diamines due to steric hindrance during ring-opening. Mitsunobu conditions favor trans-stereochemistry by inverting configuration during cyclization.

Industrial Optimization

The patent route (Section 3) emphasizes cost-effectiveness:

-

Acetone as a low-cost alkylating agent.

-

Tartaric acid resolution avoided via hydrogenation of aromatic precursors.

-

Cs₂CO₃ catalysis enhances reaction rates in reductive amination.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Starting Material | Key Advantage | Limitation | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Horwell’s Process | Cyclohexene oxide | Low-cost reagents | Hazardous chlorosulfonic acid | 60 | – |

| Shen’s Resolution | Cyclohexene oxide | High enantiopurity (>98% ee) | Multi-step resolution | 83 | 98.5 |

| Aziridinium Approach | Cyclohexene oxide | Stereochemical control | Expensive chiral amines | 70 | 95 |

| Reductive Amination | 2,4-Diaminotoluene | Scalable, industrial-friendly | Requires high-pressure hydrogenation | 85 | – |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions to form corresponding amine oxides.

Reduction: The compound can be reduced to form secondary amines or primary amines depending on the reaction conditions.

Substitution: It can participate in nucleophilic substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Various substituted cyclohexane diamines

Scientific Research Applications

Applications in Organic Synthesis

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine serves as a crucial ligand in numerous organic reactions:

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in enhancing the pharmacological properties of drug molecules:

- Chirality Induction : The ability to induce chirality in drug molecules can improve their efficacy and reduce side effects.

- Anticancer Research : Preliminary studies indicate potential applications in anticancer therapies by interacting with biological targets.

Case Study 1: Chiral Ligands in Catalysis

A study demonstrated the effectiveness of this compound as a chiral ligand in the formation of enantiomerically pure compounds through asymmetric catalysis. The results indicated high yields and selectivity in various reactions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Drug Development

Research focused on the synthesis of biologically active molecules using this compound as a building block. The findings revealed that compounds synthesized with this diamine exhibited enhanced biological activity, particularly against cancer cell lines.

Mechanism of Action

The mechanism of action of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interact with receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine and analogous diamines:

*Molecular weight calculated based on inferred formula.

Steric and Electronic Effects

- For example, DMCHDA completely suppresses maleimide diarylthiolation in Cu-catalyzed systems, whereas less hindered ligands (e.g., PCy₃) restore activity .

- Electronic Effects : Cyclohexane-based diamines exhibit rigid backbones, altering bite angles and metal coordination compared to linear analogs like DMEDA (N,N′-dimethylethane-1,2-diamine). This rigidity may enhance selectivity in asymmetric catalysis .

Catalytic Performance

- DMCHDA : Widely used in Cu-catalyzed aromatic halogen-exchange reactions (Finkelstein reactions) due to its ability to stabilize Cu(I) intermediates .

- N,N′-Diisopropyl-1,2-cyclohexanediamine : Forms Mn complexes effective in asymmetric transfer hydrogenation, achieving high enantiomeric excess (ee) due to its chiral environment .

- Target Compound: Limited direct data, but its mixed substituents (isopropyl + dimethyl) may balance steric and electronic effects for niche catalytic applications.

Biological Activity

N-Isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine, a derivative of cyclohexane-1,2-diamine, has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its diamine structure, which includes two amine groups attached to a cyclohexane ring. The presence of isopropyl and dimethyl substituents influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial properties, particularly against various bacterial strains. Research indicates that modifications to the cyclohexane structure can enhance antibacterial efficacy.

Antibacterial Activity

Several studies have reported the antibacterial potential of related compounds. For example:

- Study Findings : A study on difluoromethyl cinnamoyl amides demonstrated that N-isopropyl derivatives exhibited significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL. The presence of specific functional groups was crucial in enhancing selectivity and potency against target bacteria .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that the lipophilicity and hydrogen bonding capabilities of the compounds significantly influenced their antibacterial activity .

Case Studies

Case Study 1: Synthesis and Evaluation

A series of N-isopropylamide derivatives were synthesized to evaluate their antibacterial properties. The study revealed that compounds with difluoromethyl groups showed enhanced activity against M. smegmatis compared to their parent structures. The selectivity towards M. tuberculosis was also noted, suggesting potential for narrow-spectrum antibiotic development .

Case Study 2: Metal Complexes

The synthesis of metal complexes involving this compound has been explored. These complexes demonstrated improved antibacterial activity compared to the free ligand against various bacterial strains, indicating that coordination with metal ions can enhance biological efficacy .

Table 1: Antibacterial Activity of N-Isopropyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | 8 | Mycobacterium smegmatis | High selectivity observed |

| Difluoromethyl derivative | 8 | Mycobacterium smegmatis | Enhanced activity |

| Metal complex (Cu(II)) | 4 | Escherichia coli | Increased potency |

The proposed mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential cellular processes through hydrogen bonding with active sites within bacterial enzymes . This interference can lead to cell lysis or inhibition of growth.

Q & A

Q. Methodology :

- Condensation Reactions : Adapt protocols for cyclohexane-1,2-diamine derivatives by reacting N-isopropylamine with ketones or aldehydes under reflux in polar aprotic solvents (e.g., diethyl ether). For example, cyclohexane-1,2-diamine derivatives are synthesized via Schiff base formation with benzaldehyde, requiring 3 days of stirring at room temperature for 90% yield .

- Purification : Recrystallization in ethanol or acetone is critical for isolating stereoisomers. Use TLC (hexane/acetone, 50:50) to monitor reaction progress .

- Variables : Substituent steric effects (isopropyl vs. methyl) may necessitate extended reaction times or higher temperatures.

How can X-ray crystallography and SHELX software resolve the stereochemistry of this compound?

Q. Methodology :

- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and chair conformations. SHELXTL (Bruker AXS) or open-source SHELXL refines structural models, especially for trans/cis isomer discrimination .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize stereochemical assignments (e.g., trans-(1R,2R) vs. cis configurations) .

- Challenges : Disorder in the cyclohexane ring may require constrained refinement. Validate with Flack parameter analysis to confirm enantiopurity .

Why do antimicrobial studies show contradictions in activity for structurally similar cyclohexane-1,2-diamine derivatives?

Q. Methodology :

- Case Study : N,N'-bis(phenylmethylene)cyclohexane-1,2-diamine exhibits no activity against S. aureus (MIC >500 µg/mL), while nitro-substituted analogs show MICs of 93.75–375 µg/mL .

- Analysis :

- Electron-Withdrawing Groups : Nitro substituents enhance electrophilicity, improving membrane penetration.

- Steric Effects : Ortho-substituted nitro groups may hinder target binding compared to para-substituted analogs.

- Validation : Replicate assays under standardized CLSI guidelines to minimize variability in inoculum size or growth media .

How does the trans isomer of N,N'-dimethylcyclohexane-1,2-diamine enhance catalytic performance in asymmetric reactions?

Q. Methodology :

- Ligand Design : Trans-(1R,2R) configurations provide rigid, chiral environments for metal coordination. For example, trans-N,N'-dimethylcyclohexane-1,2-diamine improves enantioselectivity in cyclopropanation reactions by stabilizing transition states via chelation .

- Experimental Proof : Compare turnover numbers (TON) and enantiomeric excess (ee) between trans and cis isomers in model reactions (e.g., L-menthyl diazoacetate cyclopropanation) .

What computational strategies predict the conformational stability of this compound?

Q. Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare axial vs. equatorial substituent orientations. Calculate Gibbs free energy differences (<5 kcal/mol suggests conformational flexibility) .

- MD Simulations : Simulate solvent effects (e.g., toluene vs. water) on ring puckering using AMBER force fields.

How can researchers address discrepancies in reported antifungal activities of cyclohexane-1,2-diamine derivatives?

Q. Methodology :

- Data Triangulation : Cross-reference MIC values across studies using identical fungal strains (e.g., Candida glabrata vs. C. albicans). For example, unsubstituted derivatives show activity against C. glabrata (MIC 1500 µg/mL), but not C. albicans .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ergosterol binding.

What advanced NMR techniques differentiate diastereomers of this compound?

Q. Methodology :

- 2D NMR : Utilize NOESY to detect through-space correlations between isopropyl and methyl groups, confirming relative configurations.

- Dynamic NMR : Monitor coalescence temperatures for chair interconversions in DMSO-d₆ to estimate energy barriers .

What environmental safety assessments are required for handling this compound?

Q. Methodology :

- Ecotoxicity Screening : Follow OECD 201/202 guidelines for algal growth inhibition or Daphnia magna acute toxicity. Note that data gaps exist for persistence and bioaccumulation .

- Waste Management : Neutralize amine residues with acetic acid before disposal to prevent aquatic toxicity.

How do steric and electronic effects of N-isopropyl vs. N-methyl groups influence ligand-metal binding constants?

Q. Methodology :

- Titration Calorimetry : Measure ΔH and Kd for metal complexes (e.g., Cu²⁺ or Pd²⁺) to compare isopropyl (bulky, electron-donating) vs. methyl substituents.

- Crystallographic Evidence : Analyze bond lengths in metal-ligand adducts to identify steric clashes or improved π-backbonding .

What role does the cyclohexane ring’s chair conformation play in the compound’s reactivity?

Q. Methodology :

- Conformational Analysis : Use X-ray data to correlate equatorial vs. axial substituent positions with catalytic activity. For example, axial N-isopropyl groups may hinder substrate approach in enantioselective catalysis .

- Kinetic Studies : Compare reaction rates between locked (bridged) and flexible cyclohexane derivatives to isolate conformational effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.